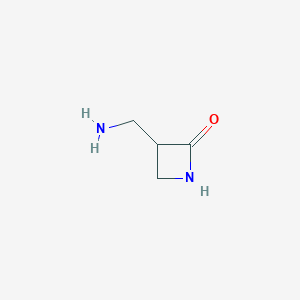
3-(Aminomethyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)azetidin-2-one is a four-membered heterocyclic compound containing an azetidine ring with an aminomethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(aminomethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
化学反応の分析
Types of Reactions
3-(Aminomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted azetidin-2-one derivatives with various functional groups.
科学的研究の応用
3-(Aminomethyl)azetidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-(Aminomethyl)azetidin-2-one involves its interaction with specific molecular targets. For example, in the context of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to β-lactam antibiotics . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Azetidin-2-one: A core structure in β-lactam antibiotics such as penicillins and cephalosporins.
3-(Acetoxymethyl)azetidine: A derivative with an acetoxymethyl group instead of an aminomethyl group.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A substituted azetidin-2-one with potential antimitotic activity.
Uniqueness
3-(Aminomethyl)azetidin-2-one is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .
特性
分子式 |
C4H8N2O |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
3-(aminomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c5-1-3-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) |
InChIキー |
ZBFASOCPDSITGF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
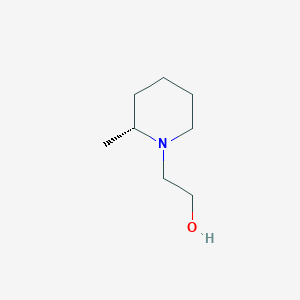
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
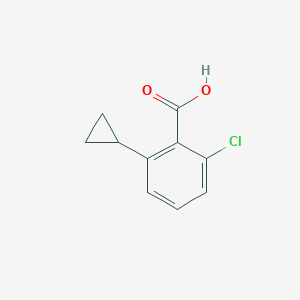
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
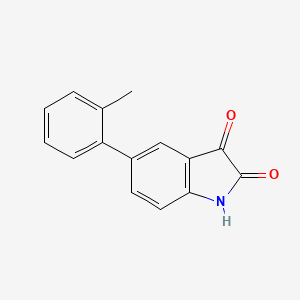
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
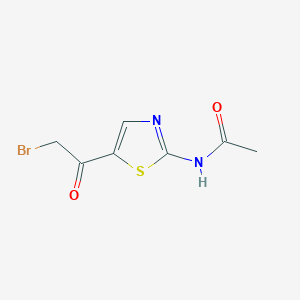
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
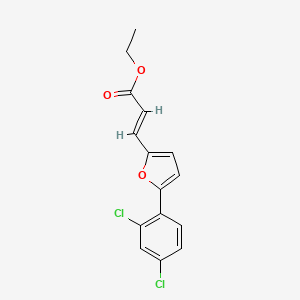
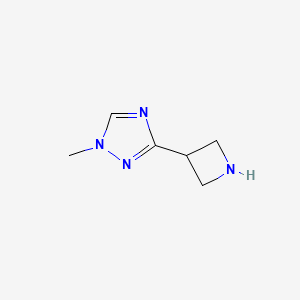
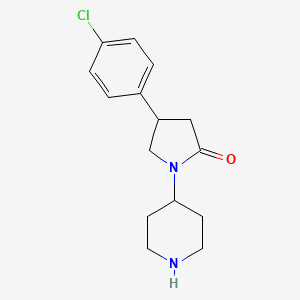
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
